N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and various substituents such as chloro, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a substituted benzaldehyde.
Formation of the Furan Ring: The furan ring can be constructed via a cyclization reaction involving a suitable dicarbonyl compound and a substituted phenylhydrazine.
Coupling Reactions: The triazole and furan rings are then coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: It serves as a model compound for studying the reactivity and stability of triazole and furan derivatives.
Mechanism of Action
The mechanism of action of N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methylphenyl)furan-2-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(4-nitrophenyl)furan-2-carboxamide: Has a different position of the nitro group, which can influence its electronic properties and reactivity.
Uniqueness
The unique combination of functional groups in N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide, including the triazole and furan rings, along with the specific positions of the chloro, methyl, and nitro groups, gives it distinct chemical and biological properties
Properties
Molecular Formula |
C25H18ClN5O4 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H18ClN5O4/c1-14-3-5-17(13-20(14)26)30-28-21-8-4-16(12-22(21)29-30)27-25(32)24-10-9-23(35-24)19-7-6-18(31(33)34)11-15(19)2/h3-13H,1-2H3,(H,27,32) |
InChI Key |
PKFVTUGTAVRIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
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